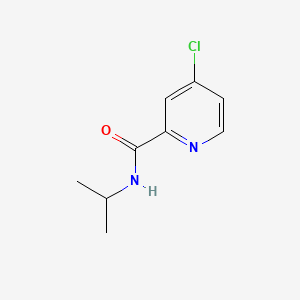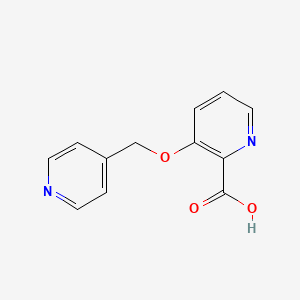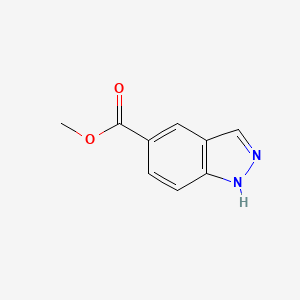
Methyl 1H-Indazole-5-carboxylate
Übersicht
Beschreibung
Methyl 1H-indazole-5-carboxylate is a chemical compound that belongs to the class of indazole derivatives. Indazoles are heterocyclic compounds that contain a pyrazole ring fused to a benzene ring. The methyl ester group at the 5-carboxylate position indicates that this compound is a methyl ester derivative of indazole-5-carboxylic acid.
Synthesis Analysis
The synthesis of methyl 1H-indazole derivatives can be achieved through various methods. One such method involves the diazotization of o-aminophenylacetic acid to o-diazoniumphenylacetic acid, followed by intramolecular aliphatic diazonium coupling to form the methyl ester of 1H-indazole-3-carboxylic acid . Another approach for synthesizing indazole derivatives is the nucleophilic substitution of the indazole N-H hydrogen atom with different substituents, as demonstrated in the synthesis of methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate .
Molecular Structure Analysis
The molecular structure of methyl 1H-indazole derivatives has been characterized using various spectroscopic techniques. For instance, single-crystal x-ray diffraction was used to determine the crystal structure of the methyl ester of 1H-indazole-3-carboxylic acid, revealing that it crystallizes as hydrogen-bonded trimers . The molecular structures of these compounds are also elucidated based on IR, 1H-NMR, and HRMS data .
Chemical Reactions Analysis
Methyl 1H-indazole-5-carboxylate can undergo various chemical reactions, including nucleophilic substitution, as seen in the synthesis of methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate . The compound can also be used as a starting material for the synthesis of novel oxazole derivatives, indicating its versatility in forming heterocyclic compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of methyl 1H-indazole-5-carboxylate derivatives are influenced by their molecular structure. The presence of the methyl ester group can affect the compound's solubility, boiling point, and reactivity. The crystal structure analysis provides insights into the intermolecular interactions, such as hydrogen bonding, which can influence the compound's melting point and stability .
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
- Summary of Application : Indazole-containing heterocyclic compounds have a wide variety of medicinal applications. They are used as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents . Several recently marketed drugs contain an indazole structural motif .
- Methods of Application : The synthesis of 1H- and 2H-indazoles involves strategies such as transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .
- Results or Outcomes : The development of these synthetic approaches has led to the production of a wide variety of indazole compounds that can be used in various medicinal applications .
Synthetic Chemistry
- Summary of Application : Methyl 1H-Indazole-5-carboxylate is used in the synthesis of other complex molecules. It’s a building block in synthetic chemistry .
- Methods of Application : The specific methods of application can vary widely depending on the target molecule being synthesized. Typically, it would be used in a reaction with other reagents under controlled conditions to form a new compound .
- Results or Outcomes : The outcomes of these reactions would be the formation of new, more complex molecules. The specific outcomes would depend on the other reagents used and the conditions of the reaction .
Safety And Hazards
The safety data sheet for “Methyl 1H-Indazole-5-carboxylate” indicates that it is classified as a combustible solid . It may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas, or vapors, and to use personal protective equipment .
Zukünftige Richtungen
Indazole derivatives, including “Methyl 1H-Indazole-5-carboxylate”, have been found to exhibit a wide variety of biological properties . This suggests that the medicinal properties of indazole should be explored in the near future for the treatment of various pathological conditions . There is also ongoing research on the development of new derivatives with improved properties .
Eigenschaften
IUPAC Name |
methyl 1H-indazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-13-9(12)6-2-3-8-7(4-6)5-10-11-8/h2-5H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPLOEZPPYOSNEW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)NN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50624018 | |
| Record name | Methyl 1H-indazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50624018 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 1H-Indazole-5-carboxylate | |
CAS RN |
473416-12-5 | |
| Record name | Methyl 1H-indazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50624018 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 1H-indazole-5-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

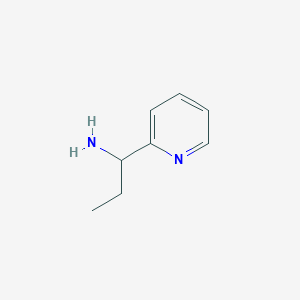
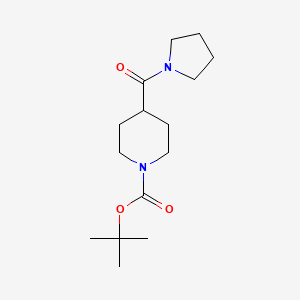
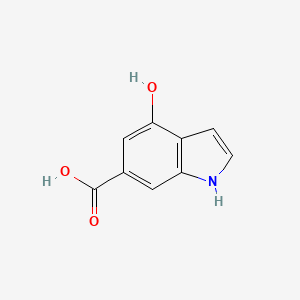
![[2,3'-Bipyridine]-5'-carboxylic acid](/img/structure/B1322730.png)
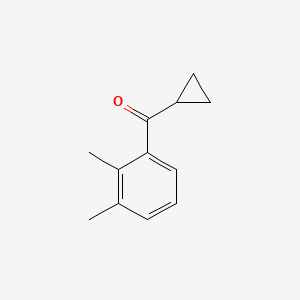
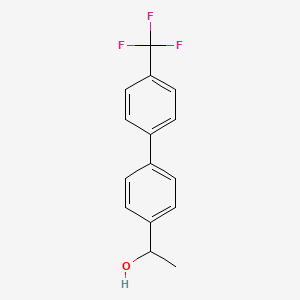
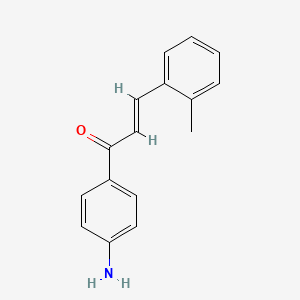
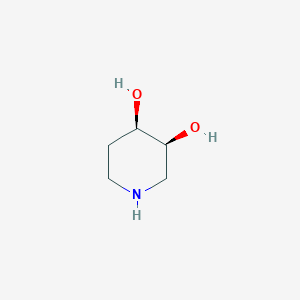
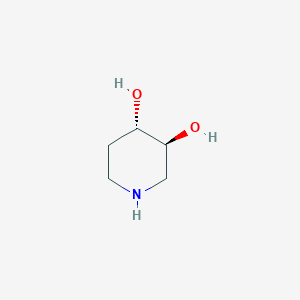
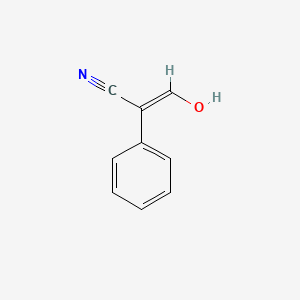
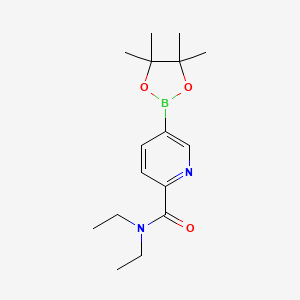
![Methyl 1H-pyrrolo[2,3-b]pyridine-4-carboxylate](/img/structure/B1322755.png)
